molecular formula C9H6BrF3N2O3 B135072 N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide CAS No. 157554-76-2

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B135072
M. Wt: 327.05 g/mol
InChI Key: RWLYLAWSMVHCEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves multi-step reactions, including alkylation, nitration, bromination, and acetylation processes. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was achieved through alkylation of p-acetamidophenol followed by nitration, yielding a 92.2% product after optimization of reaction conditions . Similarly, the synthesis of various brominated and nitro-substituted acetamide derivatives was reported, indicating the feasibility of introducing bromo, nitro, and acetamido groups into the molecular structure .

Molecular Structure Analysis

The molecular structures of acetamide derivatives are confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and HRMS. For example, the crystal structure of (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide exhibits intermolecular hydrogen bonds and weak C-H...O contacts, with disordered nitro and fluorine atoms . These structural analyses provide insights into the potential molecular geometry and intermolecular interactions of "N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide."

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups such as nitro, bromo, and acetamido groups. These groups can participate in various chemical reactions, including addition, substitution, and redox reactions. For instance, N-bromoacetamide was used to introduce bromine and an acetamido group across an olefinic double bond . The presence of a nitro group can also affect the chemical shift of neighboring protons in NMR spectroscopy due to interactions with the acetamido group .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by their melting points, solubility, and stability. The presence of substituents like trifluoromethyl groups can significantly influence these properties. For example, the introduction of a trifluoromethyl group in N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide affects its stereochemical non-rigidity, as observed in dynamic NMR spectroscopy . Additionally, the crystal packing and noncovalent interactions in these compounds are analyzed using Hirshfeld surface analysis and 3D energy framework approaches .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : Research has explored the synthesis of derivatives of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide, examining optimal conditions for reactions such as alkylation and nitration to produce compounds with potential applications in medicine and materials science (Zhang Da-yang, 2004).

  • Characterization and Applications : Studies on the synthesis and characterization of compounds based on N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide have highlighted their applications in creating materials with unique properties, such as enhanced solubility and potential for use in dye synthesis and pharmaceuticals (A. Al‐Sehemi et al., 2017).

Applications in Material Science

  • Metallophthalocyanines Synthesis : The compound has been used in the synthesis of new metallophthalocyanines with phenoxyacetamide units, demonstrating increased solubility and potential applications in dyeing fabrics and in photodynamic therapy (M. Ağırtaş & M. S. İzgi, 2009).

  • Optical and Photoreactive Properties : The photoreactivity of related compounds has been investigated for their potential use in material science, specifically looking at the effects of different solvents on the outcomes of photoreactions, which is crucial for the development of light-responsive materials (Y. Watanabe et al., 2015).

Potential Biomedical Applications

  • Anticancer Activity : Compounds synthesized from derivatives of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide have been evaluated for their potential anticancer activities, showing promise as novel therapeutic agents (P. Rani et al., 2014).

  • Anti-Inflammatory and Analgesic Activities : The derivatives have also been assessed for anti-inflammatory and analgesic properties, indicating their potential utility in developing new pain management and anti-inflammatory drugs (P. Rani et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It may cause skin irritation, and may be harmful if absorbed through the skin, swallowed, or inhaled .

properties

IUPAC Name

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLYLAWSMVHCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470979
Record name N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide

CAS RN

157554-76-2
Record name N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157554-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the acetamide from step (a) above (8.46 g, 30 mmol) in concentrated sulfuric acid (32.5 mL) was added dropwise concentrated HNO3 (4.1 mL, 90%. J. T. Baker) with stirring at 0° C. The resulting solution was stirred at room temperature for 3 h and poured into crushed ice (80 mL). The mixture was carefully neutralized with solid NaHCO3 and extracted with EtOAc (3×200 mL).
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4.1 mL
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32.5 mL
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[Compound]
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ice
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80 mL
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